Cytotoxicity Profile Against Lung and Liver Cancer Cell Lines: Differentiating Potency from Standard Chemotherapeutics
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide exhibits selective cytotoxicity against A-549 (lung carcinoma) and HepG-2 (hepatocellular carcinoma) cell lines, with IC50 values that position it as a potent, though not best-in-class, investigational agent . While direct head-to-head data with a standard-of-care drug are not available, its potency can be benchmarked against commonly referenced research compounds. For A-549 cells, its IC50 of 12.53 µM is superior to that reported for the broad-spectrum kinase inhibitor Staurosporine (IC50 ~ 30 µM in similar assays), but less potent than Doxorubicin (IC50 ~ 1-2 µM).
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.53 ± 0.51 µM (A-549); 19.57 ± 1.10 µM (HepG-2) |
| Comparator Or Baseline | Staurosporine (A-549: ~30 µM); Doxorubicin (A-549: ~1-2 µM) |
| Quantified Difference | Target is ~2.4-fold more potent than Staurosporine; ~5-10 fold less potent than Doxorubicin |
| Conditions | MTT assay, 48h exposure |
Why This Matters
This quantitative data provides a clear benchmark for potency in lung and liver cancer models, allowing researchers to select this compound over less active benzoxazole analogs or as a less toxic alternative to highly potent but cardiotoxic agents like Doxorubicin.
